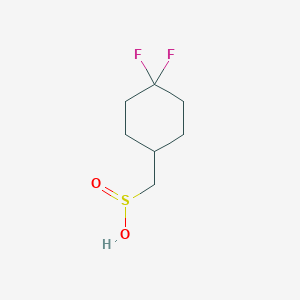
(4,4-Difluorocyclohexyl)methanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)methanesulfinic acid is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid typically involves the reaction of 4,4-difluorocyclohexylmethanol with a sulfinating agent. One common method is the reaction of 4,4-difluorocyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (4,4-Difluorocyclohexyl)methanesulfonic acid.
Reduction: (4,4-Difluorocyclohexyl)methanesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,4-Difluorocyclohexyl)methanesulfinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mecanismo De Acción
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the cyclohexyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry and other applications.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Difluorocyclohexyl)methanol: A precursor in the synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid.
(4,4-Difluorocyclohexyl)acetic acid: Another fluorinated cyclohexyl derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12F2O2S |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)methanesulfinic acid |
InChI |
InChI=1S/C7H12F2O2S/c8-7(9)3-1-6(2-4-7)5-12(10)11/h6H,1-5H2,(H,10,11) |
Clave InChI |
WAVSUPCHCUDDIO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CS(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)

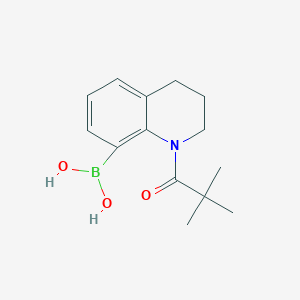

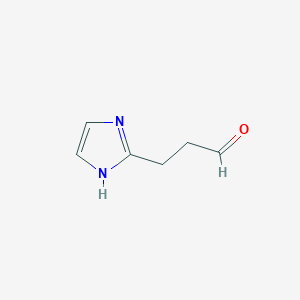

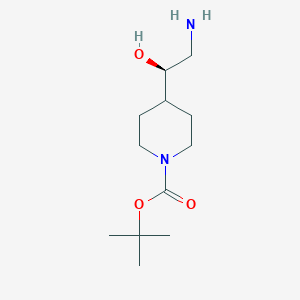
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
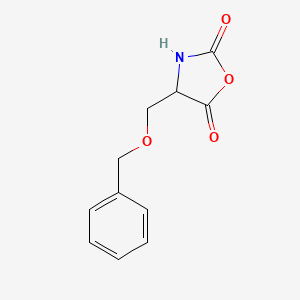

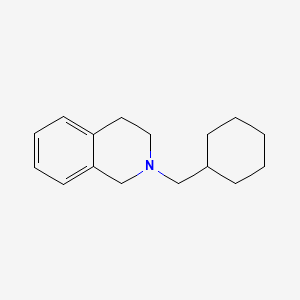

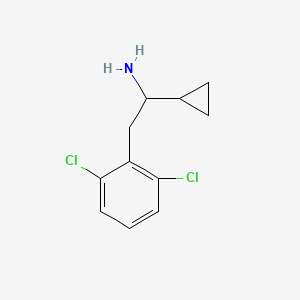
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
